molecular formula C6H12Cl2N2OS B2562714 2-Amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride CAS No. 2138525-32-1

2-Amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride

Cat. No.: B2562714
CAS No.: 2138525-32-1
M. Wt: 231.14
InChI Key: QOCFDXMRBOFMNE-UHFFFAOYSA-N
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Description

2-Amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride is a chemical compound that features a thiazole ring, an amino group, and a hydroxyl group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride typically involves the reaction of thiazole derivatives with appropriate amino alcohols. One common method includes the reaction of 2-aminothiazole with epichlorohydrin under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide, followed by purification steps to isolate the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(thiazol-5-yl)propan-1-ol dihydrochloride: Similar structure but with a different position of the thiazole ring.

    1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride: Contains a thiazole ring and an amine group but lacks the hydroxyl group.

Uniqueness

2-Amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride is unique due to the presence of both an amino group and a hydroxyl group attached to the thiazole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activities compared to similar compounds .

Properties

IUPAC Name

2-amino-3-(1,3-thiazol-2-yl)propan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS.2ClH/c7-5(4-9)3-6-8-1-2-10-6;;/h1-2,5,9H,3-4,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCFDXMRBOFMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CC(CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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